2-(3-Methylidenepiperidin-1-yl)pyrazine

Fragment-based drug discovery Lead-likeness Physicochemical profiling

2-(3-Methylidenepiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound (C₁₀H₁₃N₃, MW 175.23 g/mol) comprising a pyrazine ring directly N-linked to a 3-methylidenepiperidine moiety. The defining structural feature is an exocyclic methylidene (=CH₂) group at the piperidine 3-position, which distinguishes it from saturated piperidine-pyrazine analogs such as modaline (2-methyl-3-piperidinopyrazine, MW 177.25).

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 1864353-06-9
Cat. No. B2940597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylidenepiperidin-1-yl)pyrazine
CAS1864353-06-9
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESC=C1CCCN(C1)C2=NC=CN=C2
InChIInChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2
InChIKeyLYHXMBAWIDGZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9): Structural and Physicochemical Baseline for Procurement Evaluation


2-(3-Methylidenepiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound (C₁₀H₁₃N₃, MW 175.23 g/mol) comprising a pyrazine ring directly N-linked to a 3-methylidenepiperidine moiety . The defining structural feature is an exocyclic methylidene (=CH₂) group at the piperidine 3-position, which distinguishes it from saturated piperidine-pyrazine analogs such as modaline (2-methyl-3-piperidinopyrazine, MW 177.25) [1]. This compound occupies the fragment-like chemical space (MW 150–250 Da) relevant to fragment-based drug discovery (FBDD) and serves as a versatile building block for the synthesis of more complex heterocyclic systems [2]. The pyrazine core is a privileged scaffold widely represented in bioactive molecules targeting kinases, monoamine oxidases, and chemokine receptors [3].

Why 2-(3-Methylidenepiperidin-1-yl)pyrazine Cannot Be Replaced by Modaline or Simple Piperidine-Pyrazine Analogs


The exocyclic methylidene group at the piperidine 3-position of 2-(3-methylidenepiperidin-1-yl)pyrazine introduces a reactive olefin that is absent in the saturated piperidine ring of modaline (2-methyl-3-piperidinopyrazine) and other in-class analogs . This unsaturation creates a planar sp²-hybridised centre that alters both the three-dimensional conformation of the piperidine ring and the electronic environment of the adjacent pyrazine nitrogen, potentially modifying target-binding geometry relative to fully saturated congeners [1]. Furthermore, the methylidene group provides a unique synthetic handle for downstream diversification—via hydroboration, epoxidation, cross-metathesis, or Michael addition—that is unavailable in 2-(piperidin-1-yl)pyrazine or the 2-methyl-3-piperidinopyrazine series . Replacing this compound with its 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine analog (CAS 2034374-54-2, MW 189.26, XLogP3 1.3) introduces an additional methyl substituent on the pyrazine ring that increases steric bulk, molecular weight, and lipophilicity, potentially altering both pharmacokinetic behaviour and off-target profiles [2]. Therefore, indiscriminate substitution among these analogs without experimental validation risks confounding SAR interpretation and procurement decisions.

Quantitative Differentiation Evidence for 2-(3-Methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9) vs. Closest Analogs


Molecular Weight and Fragment-Like Properties: Comparison with Modaline and 2-Methyl Analog

2-(3-Methylidenepiperidin-1-yl)pyrazine has a molecular weight of 175.23 Da, placing it within the optimal fragment range (MW ≤ 250 Da) for FBDD screening libraries, while the 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine analog has MW 189.26 Da—a 14 Da increase that pushes it closer to the upper fragment boundary [1]. Compared to modaline free base (MW 177.25 Da, C₁₀H₁₅N₃), the target compound is lighter by 2.02 Da due to replacement of the pyrazine 2-methyl group and piperidine saturation with the methylidene unsaturation, resulting in a molecular formula with two fewer hydrogen atoms (C₁₀H₁₃N₃ vs. C₁₀H₁₅N₃) [2].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Therapeutic Index of the Piperidine-Pyrazine Class: Modaline as a Pharmacological Benchmark

Modaline (2-methyl-3-piperidinopyrazine), the closest well-characterised structural relative of 2-(3-methylidenepiperidin-1-yl)pyrazine, demonstrated confirmed MAO inhibitory activity by biochemical criteria and exhibited a 50- to 100-fold separation between effective antidepressant doses and lethal doses in mice [1][2]. In rodent models, modaline reversed reserpine-induced depression and potentiated CNS effects of biogenic amines [1]. Acute toxicity data indicate an intraperitoneal LD₅₀ of 275 mg/kg in mouse and an oral LD₅₀ of 730 mg/kg in rat [3]. This class-level pharmacological profile establishes a benchmark against which the target compound's selectivity and toxicity profile should be compared in head-to-head assays. Note: These data are presented as class-level inference; no direct MAO inhibition or toxicity data are publicly available for 2-(3-methylidenepiperidin-1-yl)pyrazine itself at the time of analysis.

Monoamine oxidase inhibition Antidepressant Therapeutic window

Exocyclic Methylidene as a Synthetic Diversification Handle: Differentiation from Saturated Piperidine Analogs

The exocyclic methylidene group in 2-(3-methylidenepiperidin-1-yl)pyrazine provides a reactive olefin handle for regiospecific functionalisation that is absent in modaline and 2-(piperidin-1-yl)pyrazine . This unsaturation enables orthogonal transformations—including hydroboration-oxidation to primary alcohols, epoxidation, dihydroxylation, and olefin cross-metathesis—without requiring protection/deprotection of the pyrazine ring nitrogens . By contrast, modaline's fully saturated piperidine ring offers no such reactive site for selective chemical modification, limiting its utility as a diversification scaffold. The methylidene group can also serve as a latent carbonyl equivalent via ozonolysis, enabling access to 3-piperidinone derivatives that are themselves valuable intermediates for reductive amination libraries [1].

Chemical diversification Building block Parallel synthesis

CXCR3 Antagonist Chemotype Relevance: Pyrazine-Piperidine as a Privileged Pharmacophore for Inflammatory and Autoimmune Indications

The pyrazine-piperidine scaffold has been extensively validated as a pharmacophore for CXCR3 chemokine receptor antagonism, with structure–activity relationship (SAR) studies demonstrating that modifications to the piperidine ring directly affect human CXCR3 binding affinity, hERG liability, and metabolic stability [1]. A series of pyridyl/pyrazinyl-piperazinyl-piperidine derivatives were optimised for improved pharmacokinetic profiles, establishing that the nature of the piperidine substituent is a key determinant of both potency and selectivity [1]. The 3-methylidenepiperidine substitution in the target compound represents an unexplored variation within this validated pharmacophore space, presenting an opportunity to probe the effect of exocyclic unsaturation on CXCR3 binding and downstream functional activity. This chemotype also appears in patent literature covering autotaxin inhibitors (Merck Patent GmbH, US8822476), where piperidine-pyrazine derivatives were claimed for oncology applications [2].

CXCR3 antagonism Chemokine receptor Immunomodulation

Recommended Research and Procurement Application Scenarios for 2-(3-Methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9)


Fragment-Based Screening Library Enrichment with a Reactive Methylidene Handle

With a molecular weight of 175.23 Da—lower than both modaline (177.25 Da) and the 2-methyl analog (189.26 Da)—this compound is ideally sized for fragment library inclusion . Its exocyclic methylidene group provides a unique post-screening diversification handle, enabling fragment hit elaboration via olefin chemistry (hydroboration, cross-metathesis) without de novo resynthesis of the core scaffold. Procurement for fragment library construction should prioritise this compound over the saturated modaline scaffold when chemical tractability of initial hits is a program requirement.

MAO Inhibitor SAR Expansion: Probing the Effect of Piperidine Unsaturation on Isoform Selectivity

Modaline, the saturated parent of this chemotype, is a confirmed MAO inhibitor with a 50- to 100-fold therapeutic index in mice [1]. The 3-methylidenepiperidine modification introduces conformational constraint and altered electron density at the piperidine nitrogen, which may differentially affect MAO-A vs. MAO-B isoform selectivity. Head-to-head MAO inhibition assays comparing 2-(3-methylidenepiperidin-1-yl)pyrazine against modaline, using recombinant human MAO-A and MAO-B with kynuramine or benzylamine substrates, are recommended to quantify the impact of the methylidene group on inhibitory potency and selectivity.

Diversification Building Block for Parallel Amide and Suzuki Coupling Libraries

The methylidene group at the piperidine 3-position enables orthogonal diversification pathways—the pyrazine ring can undergo nucleophilic aromatic substitution or metal-catalysed cross-coupling, while the exocyclic olefin can be independently functionalised via hydroboration, epoxidation, or cross-metathesis . This orthogonal reactivity makes the compound a superior building block compared to saturated piperidine-pyrazine analogs that lack a second reactive site, reducing the number of distinct starting materials required for generating a diverse screening library.

CXCR3 Antagonist Lead Optimisation with Novel Piperidine Topology

The pyrazine-piperidine scaffold is a validated pharmacophore for CXCR3 antagonism, with established SAR showing that piperidine substitution modulates binding affinity, hERG liability, and metabolic stability [2]. The 3-methylidenepiperidine variant introduces an sp²-hybridised centre and altered ring pucker that has not been explored in published CXCR3 antagonist series. Procurement for a CXCR3 lead optimisation program should include this compound alongside saturated analogs to evaluate the contribution of piperidine ring conformation to target engagement and selectivity.

Quote Request

Request a Quote for 2-(3-Methylidenepiperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.